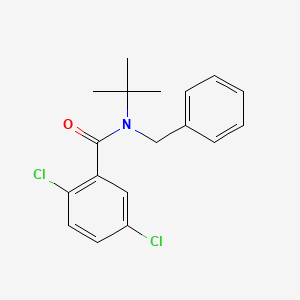![molecular formula C10H13N3O2S B5867484 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide is an organic compound with a complex structure that includes a hydroxyphenyl group, an acetyl group, and a methylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide typically involves the reaction of 4-hydroxyphenylacetic acid with N-methylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-hydroxyphenyl)acetyl]hydrazinecarbothioamide
- N-methylhydrazinecarbothioamide
- 4-hydroxyphenylacetic acid derivatives
Uniqueness
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide is unique due to the combination of its hydroxyphenyl, acetyl, and methylhydrazinecarbothioamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the hydroxyphenyl group enhances its potential for biological activity, while the methylhydrazinecarbothioamide moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
1-[[2-(4-hydroxyphenyl)acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(15)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3,(H,12,15)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSZTRGZOFGVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,4-difluorophenyl)methyl]morpholine](/img/structure/B5867404.png)
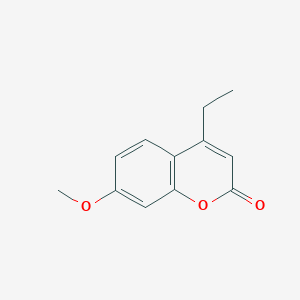
![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
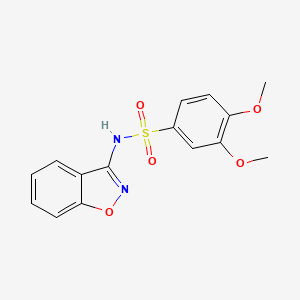
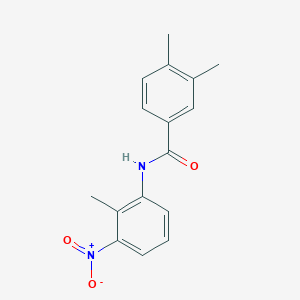
![N-[(2-chloro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5867441.png)
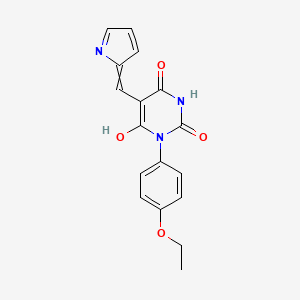
![N-[(6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5867448.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)

![[3-(4-Methylbenzoyl)-1-benzofuran-5-yl] acetate](/img/structure/B5867479.png)
